molecular formula C17H16ClF2N3O B4124000 N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B4124000
M. Wt: 351.8 g/mol
InChI Key: REYLLGXLPMPTJO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with chloro and fluoro phenyl groups. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to form the final product. The reaction conditions often include solvents like dichloromethane or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide
  • N-(3-fluorophenyl)-4-(4-chlorophenyl)-1-piperazinecarboxamide
  • N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide

Uniqueness

N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide is unique due to the presence of both chloro and fluoro substituents on the phenyl rings, which can influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF2N3O/c18-15-11-13(3-6-16(15)20)21-17(24)23-9-7-22(8-10-23)14-4-1-12(19)2-5-14/h1-6,11H,7-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYLLGXLPMPTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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